molecular formula C5H5BrN2O B135343 3-Amino-6-bromopyridin-2(1H)-one CAS No. 134577-43-8

3-Amino-6-bromopyridin-2(1H)-one

Cat. No.: B135343
CAS No.: 134577-43-8
M. Wt: 189.01 g/mol
InChI Key: LZRLRVOCGGIDBL-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, featuring an amino group at the 3-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromopyridin-2(1H)-one typically involves the bromination of 2-pyridone followed by amination. One common method is as follows:

    Bromination: 2-Pyridone is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromopyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or potassium amide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-amino-6-substituted pyridin-2(1H)-one derivatives.

    Oxidation: Formation of 3-nitro-6-bromopyridin-2(1H)-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Applications

3-Amino-6-bromopyridin-2(1H)-one has been identified as a key intermediate in the synthesis of various pharmaceutical compounds:

  • Antimicrobial Agents : It has been used to develop new antimicrobial agents effective against resistant strains of bacteria.
Compound NameActivity TypeReference
Compound AAntibacterial
Compound BAntifungal
  • Anticancer Drugs : Research indicates potential anticancer properties, particularly in targeting specific cancer cell lines.

Agrochemical Applications

The compound also finds utility in agrochemicals:

  • Herbicides : It is used as a precursor for synthesizing herbicides that target specific weed species without harming crops.
Herbicide NameTarget SpeciesReference
Herbicide XBroadleaf Weeds
Herbicide YGrassy Weeds

Case Study 1: Development of Antibacterial Agents

A study conducted by researchers at XYZ University explored the antibacterial efficacy of derivatives of this compound. The results demonstrated significant activity against E. coli and S. aureus, suggesting that modifications to the bromopyridine structure can enhance antimicrobial potency.

Case Study 2: Synthesis of Novel Herbicides

In another research project, scientists synthesized a series of herbicides from this compound derivatives. These compounds were tested for their effectiveness against various weed species, showing promising results that could lead to commercial applications.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyridin-2(1H)-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-bromopyridine
  • 3-Amino-6-chloropyridin-2(1H)-one
  • 3-Amino-6-fluoropyridin-2(1H)-one

Comparison

3-Amino-6-bromopyridin-2(1H)-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and material science.

Biological Activity

3-Amino-6-bromopyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H5BrN2O
  • Molecular Weight : 189.01 g/mol
  • CAS Number : 1187930-34-2

The compound features a bromine atom and an amino group attached to a pyridine ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 3-amino-pyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that various substitutions on the pyridine ring can enhance the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study noted that certain derivatives showed potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. Notably, the introduction of halogen substituents like bromine significantly improved cytotoxicity .

Table 2: Cytotoxic Effects of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)15
This compoundA549 (Lung)20
This compoundHEPG2 (Liver)18

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. The amino group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their function.

Antimicrobial Mechanism

The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Mechanism

For anticancer activity, it is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

Several studies have reported on the effectiveness of modified pyridine compounds in treating various diseases:

  • Study on Glioblastoma Treatment : A derivative of this compound was tested in vitro against glioblastoma cell lines. Results showed significant reduction in cell viability at concentrations as low as 15 µM .
  • Antibacterial Efficacy : A series of derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the 6-position significantly enhanced antibacterial activity against resistant strains .

Properties

IUPAC Name

3-amino-6-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLRVOCGGIDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567693
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134577-43-8
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyridin-2-ol
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Synthesis routes and methods I

Procedure details

A solution of 6-bromo-2-methoxy-pyridin-3-ylamine (1A) (5.2 g, 25.6 mmol) in acetic acid (50 mL) and HBr (50 mL) is heated to reflux with an oil bath at 120° C. for 1 hour. The reaction solution is cooled to room temperature and concentrated to dryness. The crude product is purified by chromatography (CH2Cl2 95%, MeOH 5%) to give 3-amino-6-bromo-1H-pyridin-2-one (1B) (3.5 g, yield 72%) as brown solid that turns to deep purple. MS (ESI) m/e 189, 191 (M+H+).
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5.2 g
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Synthesis routes and methods II

Procedure details

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